molecular formula C15H11ClO3 B2707232 3-[2-(4-Chlorophenoxy)phenyl]acrylic acid CAS No. 320423-53-8

3-[2-(4-Chlorophenoxy)phenyl]acrylic acid

Cat. No.: B2707232
CAS No.: 320423-53-8
M. Wt: 274.7
InChI Key: TXPGWTODSAWEEM-BJMVGYQFSA-N
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Description

“3-[2-(4-Chlorophenoxy)phenyl]acrylic acid” is a biochemical compound with the molecular formula C15H11ClO3 and a molecular weight of 274.70 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure would be best determined using spectroscopic methods such as NMR or X-ray crystallography.


Physical and Chemical Properties Analysis

The melting point of “this compound” is between 212 and 214 degrees Celsius . Other physical and chemical properties like boiling point, density, solubility, etc., are not available in the current resources.

Scientific Research Applications

Optoelectronic Properties

Acrylic acid derivatives are crucial in the development of dyes for dye-sensitized solar cells (DSSC). A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with similar structural features, highlighted its significant optoelectronic properties, making it an important material for DSSC applications. The research focused on the compound's structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material due to favorable properties like dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).

Molecular Engineering for Solar Cells

Novel organic sensitizers, including those based on cyanoacrylic acid groups, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 films, have shown unprecedented efficiency in converting incident photons to current, underlining the role of acrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).

Crystallographic Studies

(Z)-3-(3-Chlorophenyl)-2-phenyl acrylic acid, a compound closely related to the one , has been studied for its crystallographic properties. This research provides insights into how minor differences in molecular conformations can lead to diverse hydrogen-bond motifs, demonstrating the compound's potential in materials science and molecular engineering (Rajnikant et al., 2012).

Luminescence Properties

Acrylic acid derivatives are also explored for their luminescence properties when doped with terbium and other ligands. Such studies are fundamental in developing new materials for optoelectronic applications, including light-emitting diodes (LEDs) and lasers, showcasing the versatility of acrylic acid derivatives in material science (Flores et al., 2006).

Safety and Hazards

“3-[2-(4-Chlorophenoxy)phenyl]acrylic acid” is classified as an irritant . It’s recommended to handle this compound with appropriate safety measures. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical .

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c16-12-6-8-13(9-7-12)19-14-4-2-1-3-11(14)5-10-15(17)18/h1-10H,(H,17,18)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPGWTODSAWEEM-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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